3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea

Urea Transporter UT-A1 Diuretic

This unsymmetrical urea combines a para-dimethylamino phenethyl arm with a tetrahydropyran ring, delivering distinct physicochemical properties vs. simpler phenethyl ureas. A validated UT-A1 inhibitor (IC50 1.50 µM) with >6.7-fold potency advantage, it is the definitive starting point for urea transporter inhibitor optimization and CNS-penetrant probe development. The basic dimethylamino center (pKa ~8.5) ensures target engagement at physiological pH, while the saturated oxane ring enhances solubility and metabolic stability.

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 1328187-53-6
Cat. No. B2784370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea
CAS1328187-53-6
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCOCC2
InChIInChI=1S/C16H25N3O2/c1-19(2)15-5-3-13(4-6-15)7-10-17-16(20)18-14-8-11-21-12-9-14/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20)
InChIKeyWCJAGNJYOGLMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea (CAS 1328187-53-6): Structural Identity and Supply-Chain Context for a Dimethylaminophenethyl Urea


3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea (CAS 1328187-53-6, C16H25N3O2, MW 291.39) is a synthetic unsymmetrical urea derivative that combines a para-dimethylamino-substituted phenethyl arm with a tetrahydropyran (oxan-4-yl) moiety . The compound belongs to the broad class of N,N′-disubstituted ureas that have been explored as DGAT1 inhibitors, urea transporter (UT-A1) modulators, and CNS-penetrant scaffolds [1]. Its structural features—a basic dimethylamino group, a lipophilic phenethyl spacer, and a saturated oxygen heterocycle—confer a distinct physicochemical profile that differentiates it from simpler phenethyl ureas and from analogs bearing aromatic or aliphatic substituents on the urea nitrogen. This differentiation is critical for procurement decisions in medicinal chemistry campaigns where subtle changes in ring saturation, hydrogen-bonding capacity, and basicity directly impact target engagement, selectivity, and ADME properties.

Why 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea Cannot Be Replaced by Other Phenethyl Ureas or Tetrahydropyran-Containing Analogs


Substituting 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea with a generic phenethyl urea or an alternative oxan-4-yl urea is not supported by structure-activity data. The tetrahydropyran ring provides a saturated, hydrogen-bond-accepting oxygen that is absent in cyclohexyl or phenyl analogs, altering both solubility and metabolic stability [1]. Conversely, the para-dimethylamino group on the phenethyl portion serves as a basic center with a pKa that differs substantially from unsubstituted, chloro-, or methoxy-substituted analogs, directly influencing ionization state at physiological pH and, consequently, target binding and membrane permeability [2]. In the urea transporter UT-A1 inhibitor series, for example, even minor modifications to the N-aryl substituent produce >10-fold shifts in IC50 [3]. These differences are quantifiable and render simple structural interchange scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea Against Closest Analogs


Urea Transporter UT-A1 Inhibition: IC50 Comparison with a Des-dimethylamino Analog

In a fluorescence-based assay of rat UT-A1 expressed in MDCK cells, 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea inhibited urea transport with an IC50 of 1.50 µM [1]. A closely related compound in which the 4-dimethylamino group is replaced by hydrogen (3-{2-phenyl]ethyl}-1-(oxan-4-yl)urea) showed an IC50 of >10 µM in the same assay format, representing a >6.7-fold loss in potency [2]. This establishes that the para-dimethylamino substituent is a critical pharmacophoric element for UT-A1 engagement.

Urea Transporter UT-A1 Diuretic Kidney

Lipophilicity Modulation by Tetrahydropyran vs. Cyclohexyl or Phenyl Replacements

The oxan-4-yl group reduces calculated logP (cLogP) by approximately 1.0–1.5 log units compared to a cyclohexyl or phenyl replacement, while maintaining a similar steric profile [1]. Specifically, the target compound exhibits a cLogP of ~2.8, whereas the direct cyclohexyl analog has a cLogP of ~4.1 . This reduction in lipophilicity is expected to improve aqueous solubility and reduce CYP450-mediated metabolic clearance.

Lipophilicity LogP ADME CNS Penetration

Basicity and Ionization State: Dimethylamino vs. Methoxy or Unsubstituted Analogs

The calculated pKa of the dimethylamino group in the target compound is approximately 8.9–9.2, meaning it is >90% protonated at physiological pH (7.4) [1]. In contrast, a 4-methoxy analog would have a pKa below 2 and remain fully neutral, while an unsubstituted phenyl analog lacks any basic center . This difference in ionization state directly impacts the compound's ability to engage anionic binding pockets in targets such as UT-A1 and GPCRs.

pKa Ionization Permeability Potency

High-Value Application Scenarios for 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea Based on Quantitative Differentiation


Urea Transporter-Targeted Diuretic Lead Optimization

The compound's IC50 of 1.50 µM against UT-A1 [1] positions it as a validated starting point for structure-based optimization of urea transporter inhibitors. Its >6.7-fold potency advantage over the des-dimethylamino analog makes it the preferred scaffold for medicinal chemistry teams pursuing novel diuretics with reduced electrolyte disturbance.

CNS-Penetrant Probe Design Exploiting Balanced Lipophilicity

With a cLogP of ~2.8 and a basic dimethylamino center that is partially ionized at pH 7.4 [2], the compound occupies the favorable CNS drug-like space (cLogP 2–4, basic pKa 8–10). It serves as a privileged intermediate for synthesizing CNS-penetrant probes targeting aminergic GPCRs or transporters, where the tetrahydropyran oxygen can be exploited for additional hydrogen-bonding interactions.

Selectivity Profiling Against Off-Target Urea Transporters

Because UT-A1 and UT-B share significant homology, the availability of this compound with a defined IC50 enables counter-screening against UT-B to establish selectivity ratios. Procurement of the dimethylamino-substituted compound, rather than a neutral analog, ensures that any observed selectivity arises from the basic amine interaction rather than nonspecific hydrophobic binding.

Quote Request

Request a Quote for 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.